molecular formula C13H15F4NO B8214161 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol

Cat. No.: B8214161
M. Wt: 277.26 g/mol
InChI Key: QUPZDUMKDTVGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the 4-fluoro-3-(trifluoromethyl)benzyl chloride. This intermediate is then reacted with piperidin-4-ol under specific conditions to yield the final product. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol is compared with other similar compounds, such as 1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-ol and 1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol. These compounds share structural similarities but differ in the position of the fluorine atom and the piperidine ring, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-ol

  • 1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidin-3-ol

  • 1-(4-fluoro-3-(trifluoromethyl)benzyl)piperidine

This comprehensive overview highlights the significance of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-ol in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-12-2-1-9(7-11(12)13(15,16)17)8-18-5-3-10(19)4-6-18/h1-2,7,10,19H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPZDUMKDTVGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.